molecular formula C17H20N6O2 B2932313 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014030-69-3

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2932313
CAS No.: 1014030-69-3
M. Wt: 340.387
InChI Key: BIDDZRGSWRKIGR-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1,7-bis(prop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-6-8-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(9-7-2)15(13)24/h6-7,10H,1-2,8-9H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDDZRGSWRKIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1,7-bis(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a member of the purine family featuring a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N6O2C_{18}H_{24}N_{6}O_{2}. It features a complex structure that includes a pyrazole ring and multiple aliphatic side chains. The presence of these functional groups is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with a pyrazole scaffold exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this one have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation .
  • Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties. Studies have suggested that such compounds can inhibit inflammatory pathways and cytokine production .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are frequently explored for their efficacy against various bacterial and fungal strains .

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the anticancer properties of pyrazole derivatives. It was found that specific derivatives induced apoptosis in human cancer cell lines (HCT116 and A549) by activating caspases. The compound under discussion may share similar pathways due to its structural characteristics .

CompoundCell LineIC50 (ng/ml)Mechanism
7fHCT1161250 - 2500Caspase activation
7fA549Not specifiedApoptosis induction

Anti-inflammatory Activity

Research indicates that pyrazole-based compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial for developing anti-inflammatory drugs targeting chronic inflammatory diseases .

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. For example, certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics .

Case Studies

Several case studies have been conducted on related compounds:

  • Case Study on Anticancer Activity : A derivative with a similar structure was tested against multiple cancer cell lines. Results indicated selective toxicity towards malignant cells while sparing normal cells, demonstrating a favorable therapeutic index.
  • Case Study on Anti-inflammatory Effects : In animal models of arthritis, a pyrazole derivative significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

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